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Compound of Interest

Compound Name: Dilan

Cat. No.: B1604555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and selectivity of Dilan
(Bilastine) against other commonly used second-generation antihistamines: Cetirizine,

Fexofenadine, and Loratadine. The data presented is intended to assist researchers in making

informed decisions for their drug development and research applications.

Data Presentation: Potency and Selectivity at the
Histamine H1 Receptor
The following table summarizes the binding affinities (Ki in nM) of Dilan and its comparators for

the human Histamine H1 receptor. A lower Ki value indicates a higher binding affinity and

potency.

Compound Histamine H1 Receptor Ki (nM)

Dilan (Bilastine) 44[1]

Cetirizine 2.5 - 9.0

Fexofenadine 10 - 246[1]

Loratadine 2.5 - 50
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Selectivity Profile
An ideal antihistamine should exhibit high selectivity for the H1 receptor with minimal off-target

effects. The following table presents the binding affinities (Ki in nM) of Dilan and its

comparators against a panel of other common receptors. Higher Ki values indicate lower

affinity and greater selectivity.

Compound
Muscarinic M1
(nM)

α1-Adrenergic
(nM)

Serotonin 5-
HT2A (nM)

Dopamine D2
(nM)

Dilan (Bilastine) >1,000 >1,000 >1,000 >1,000

Cetirizine >10,000 >10,000 >10,000 >10,000

Fexofenadine >1,000 >1,000 >1,000 >1,000

Loratadine >1,000 >1,000 >1,000 >1,000

Note: Data for the selectivity profile is often presented as >[concentration], indicating no

significant binding was observed at the highest tested concentration.

Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is a standard method for determining the binding affinity of a compound to a

specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human Histamine

H1 receptor.

Materials:

HEK293 cells stably expressing the human Histamine H1 receptor.

Membrane preparation from the above cells.

[³H]-Pyrilamine (radioligand).
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Test compounds (Dilan, Cetirizine, Fexofenadine, Loratadine).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (GF/C).

Scintillation fluid.

96-well microplates.

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation:

Culture HEK293-H1 cells to confluency.

Harvest cells and homogenize in ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

cellular debris.

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in fresh assay buffer and determine the protein

concentration (e.g., using a Bradford assay).

Binding Assay:

In a 96-well plate, add in the following order:

Assay buffer.

A fixed concentration of [³H]-Pyrilamine (typically at its Kd concentration).
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Increasing concentrations of the test compound or vehicle (for total binding) or a

saturating concentration of a known H1 antagonist (for non-specific binding).

Membrane preparation (typically 20-40 µg of protein).

Incubate the plate at 25°C for 60 minutes with gentle agitation.

Filtration and Washing:

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay
This assay measures the ability of a compound to block the intracellular calcium release

triggered by histamine, providing a functional measure of its antagonist activity.
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Objective: To determine the functional potency of test compounds as antagonists of the human

Histamine H1 receptor.

Materials:

HEK293 cells stably expressing the human Histamine H1 receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

Histamine (agonist).

Test compounds (Dilan, Cetirizine, Fexofenadine, Loratadine).

96-well black, clear-bottom microplates.

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

Cell Plating:

Seed HEK293-H1 cells into 96-well black, clear-bottom plates at a density that will result in

a confluent monolayer on the day of the assay.

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Dye Loading:

Prepare a loading solution of Fluo-4 AM in assay buffer.

Remove the culture medium from the cells and add the dye-loading solution.

Incubate for 60 minutes at 37°C in the dark.

Compound Addition:
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Wash the cells twice with assay buffer to remove excess dye.

Add increasing concentrations of the test compounds to the wells and incubate for 15-30

minutes at room temperature.

Agonist Stimulation and Measurement:

Place the plate in the fluorescence plate reader.

Establish a baseline fluorescence reading for each well.

Add a fixed concentration of histamine (typically the EC80 concentration) to all wells

simultaneously using the instrument's fluidics module.

Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

Data Analysis:

Determine the peak fluorescence response for each well after histamine addition.

Plot the percentage of inhibition of the histamine response against the logarithm of the test

compound concentration.

Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations
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Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of Dilan.
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Radioligand Binding Assay Workflow

Start Prepare H1R
Membranes

Add Radioligand,
Test Compound,
& Membranes

Incubate Filter & Wash Measure Radioactivity Analyze Data
(IC50 -> Ki) End

Click to download full resolution via product page

Caption: Experimental workflow for the radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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